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Abstract

1-(2-Methoxyphenyl)piperazine (1-MPP) is a psychoactive compound belonging to the
phenylpiperazine class of chemicals. It is a known metabolite of several clinically used drugs,
including urapidil and enciprazine, and has been investigated for its own pharmacological
properties. This technical guide provides a comprehensive overview of the pharmacology of 1-
MPP, with a focus on its receptor binding profile, functional activity, signaling pathways, and
preclinical data. The information is presented to be a valuable resource for researchers,
scientists, and drug development professionals working with this compound or related chemical
scaffolds.

Introduction

1-(2-Methoxyphenyl)piperazine, also known as o-methoxyphenylpiperazine (oMeOPP), is a
phenylpiperazine derivative that has garnered interest due to its interactions with various
neurotransmitter receptors, particularly serotonin receptors.[1][2] Its presence as an active
metabolite of several medications necessitates a thorough understanding of its
pharmacological profile to fully characterize the therapeutic and potential side effects of the
parent drugs.[3] This guide synthesizes the current knowledge on 1-MPP, presenting
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quantitative data, detailed experimental methodologies, and visual representations of its
mechanisms of action.

Receptor Binding Profile

The primary pharmacological characteristic of 1-MPP is its high affinity for the serotonin 5-
HT1A receptor.[4][5] It also interacts with other serotonin receptor subtypes and adrenergic
receptors, albeit with lower affinity. Its affinity for dopamine receptors is generally low.[6][7]

Data Presentation: Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of 1-(2-
Methoxyphenyl)piperazine and its derivatives for various neurotransmitter receptors. Data
has been compiled from multiple sources and the specific compound and experimental
conditions are noted where available.
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Receptor
Subtype

Ligand/Com
pound

Ki (nM)

SpeciesITis
sue Source

Radioligand

Reference

Serotonin

Receptors

5-HT1A

N-(3-(4-(2-
methoxyphen
yl)piperazin-
1-
yh)propyltricy
clo[3.3.1.13,7
]decan-1-

amine

1.2

Human

[3H]8-OH-
DPAT

[4]

5-HT1A

N-(3-(4-(2-
methoxyphen
yl)piperazin-
1-
yl)propyl)-3,5-
dimethyl-
tricylo[3.3.1.1
3,7]decan-1-

amine

21.3

Human

[3H]8-OH-
DPAT

[4]

5-HT1A

1-[2-(4-
Methoxyphen
ylphenyl]pipe
razine

476

Not Specified

Not Specified

[2]

5-HT2A

1-cinnamyl-4-
(2-
methoxyphen
yl)piperazine

derivatives

Low to
Moderate
Affinity

Not Specified

Not Specified

[6]

5-HT7

1-[2-(4-
Methoxyphen
ylphenyl]pipe
razine

2.6

Not Specified

Not Specified

[2]
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Dopamine

Receptors

1-cinnamyl-4-
(2-

D2 methoxyphen  High Affinity
yl)piperazine

derivatives

Not Specified

Not Specified  [6]

(E)-4-iodo-N-
(4-(4-(2-
methoxyphen

D2L yl)piperazin- 76.4
1-
yhbutyl)cinna

moylamide

Human

Not Specified  [7]

(E)-4-iodo-N-
(4-(4-(2-
methoxyphen

D3 yl)piperazin- 0.5
1-
yl)butyl)cinna

moylamide

Human

Not Specified  [7]

Adrenergic

Receptors

1-[3-(2-
Chloro-6-
methylpheno

al xy)propyl]-4- 2.1
(2-
methoxyphen

yl)piperazine

Rat Cerebral

Cortex

[3H]prazosin [1]

al 1-[3-(2,6- 24
dimethylphen
oxy)propyl]-4-

(2-

Rat Cerebral

Cortex

[3H]prazosin [1]
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methoxyphen

yl)piperazine

1-cinnamyl-4-

(2-
Large o o
al methoxyphen o Not Specified  Not Specified  [6]
) ) Variability
yl)piperazine

derivatives

1-[3-(2,6-
dimethylphen
oxy)propyl]-4- Rat Cerebral
a2 y)propyl >341 [3H]clonidine [1]
(2- Cortex
methoxyphen

yl)piperazine

Functional Activity

1-MPP exhibits partial agonist activity at the 5-HT1A receptor. This intrinsic activity is
responsible for many of its observed physiological effects. At al-adrenergic receptors,
derivatives of 1-MPP have been shown to act as antagonists.

Data Presentation: Functional Activity (EC50/IC50)

Quantitative data on the functional potency of 1-MPP is limited. The following table provides
available data for related compounds.
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Potency
Assay Type Receptor Compound (EC50/IC50 Effect Reference
in nM)
. 1-(4-
Cytotoxicity
methoxyphen  >1000 - [8]
(MTT assay) ) )
yl)piperazine
1-[3-(2,6-
al- dimethylphen
Adrenoceptor oxy)propyl]-4-  8.807 (pA2
-p al y)propyl p Antagonist [1]
Antagonism (2- value)
(pA2) methoxyphen
yl)piperazine

Signaling Pathways

The functional effects of 1-MPP are mediated through its interaction with G-protein coupled
receptors (GPCRSs), leading to the modulation of intracellular second messenger systems.

5-HT1A Receptor Signaling

As a partial agonist at the 5-HT1A receptor, 1-MPP activates the Gi/o signaling cascade. This
leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic
AMP (cAMP). The dissociation of the G-protein By subunits can also lead to the opening of G-
protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal

hyperpolarization.
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5-HT1A Receptor Signaling Pathway for 1-MPP.

al-Adrenergic Receptor Signaling

Derivatives of 1-MPP act as antagonists at al-adrenergic receptors. These receptors are
coupled to the Gq signaling pathway. Antagonism by 1-MPP derivatives would block the
downstream cascade initiated by endogenous agonists like norepinephrine, which involves the
activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3)
and diacylglycerol (DAG).
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al-Adrenergic Receptor Antagonism by 1-MPP Derivatives.

Pharmacokinetics and Metabolism
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Absorption, Distribution, Metabolism, and Excretion
(ADME)

Specific pharmacokinetic parameters for 1-MPP are not extensively reported in publicly
available literature. However, based on data from related piperazine derivatives, it is expected
to be orally bioavailable and distribute into the central nervous system.[9]

For the structurally similar compound 1-(4-methoxyphenyl)piperazine (MeOPP), the primary
route of metabolism is O-demethylation to 1-(4-hydroxyphenyl)piperazine, a reaction catalyzed
mainly by the cytochrome P450 enzyme CYP2D6.[10][11] It is highly probable that 1-MPP
undergoes a similar metabolic fate, with CYP2D6 playing a significant role. Other CYP isoforms
may also contribute to a lesser extent.[12][13] 1-MPP itself is a known metabolite of drugs like
urapidil, formed through cleavage of the parent molecule.[3][14]

Data Presentation: Pharmacokinetic Parameters of
Related Piperazine Derivatives in Rats

The following table provides pharmacokinetic data for buspirone and its metabolite 1-(2-
pyrimidinyl)-piperazine (1-PP) in rats, which can serve as a reference for the potential
pharmacokinetic profile of 1-MPP.

Cleara ]
Dose Cmax Bioava
Comp Tmax t1/2 nce L Refere
Route (mg/kg (ng/mL . . ilabilit
ound (hr) (min) (mL/mi nce
) ) y (%)
n)
Buspiro
v 5 - - 25 13.1 - [15]
ne
1-PP v 10 - - 79 8.2 - [15]
Piperin
Oral 20 983 2.0 73.4 - 24.1 [16]

e

In Vivo Pharmacology
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The antipsychotic-like effects of 1-MPP have been evaluated in preclinical models. These
effects are thought to be mediated, at least in part, by its activity at 5-HT1A receptors.

Conditioned Avoidance Response (CAR)

The CAR test is a classic preclinical screen for antipsychotic activity. In this paradigm, animals
learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned
stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this
conditioned avoidance response without impairing the ability to escape the aversive stimulus.
[1][11] While specific data for 1-MPP in this assay is not readily available, its 5-HT1A partial
agonism suggests it would likely modulate this behavior. Typical doses for atypical
antipsychotics like olanzapine and risperidone in rat CAR studies are in the range of 0.33-1.0
mg/kg.[17][18]

Amphetamine-Induced Stereotypy

Amphetamine administration in rodents induces stereotyped behaviors such as sniffing, licking,
and gnawing, which is considered a model for the positive symptoms of psychosis.
Antipsychotic drugs are effective at blocking these behaviors.[9][19] The ability of 1-MPP to
antagonize amphetamine-induced stereotypy would provide further evidence of its
antipsychotic potential. Doses of amphetamine used to induce stereotypy in mice typically
range from 2 to 16 mg/kg.[9][20]

Experimental Protocols
In Vitro Radioligand Binding Assay

This protocol describes a general procedure for a competitive radioligand binding assay to
determine the affinity (Ki) of 1-MPP for a target receptor.
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1. Receptor Preparation
(Cell membranes or tissue homogenates)

'

2. Incubation
- Radioligand (e.g., [3H]8-OH-DPAT)
- 1-MPP (varying concentrations)
- Receptor preparation

'

3. Filtration
(Separate bound from free radioligand)

'

4. Scintillation Counting
(Quantify bound radioactivity)

'

5. Data Analysis
- Determine IC50
- Calculate Ki using Cheng-Prusoff equation
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1. Cell Plating
(Cells expressing the receptor of interest)

2. Compound Addition
- 1-MPP (varying concentrations)
- Forskolin (to stimulate cAMP)

3. Incubation
(Allow for modulation of CAMP levels)

4. Cell Lysis & cAMP Detection
(e.g., HTRF, ELISA, or other immunoassay)

5. Data Analysis
- Generate dose-response curve
- Determine EC50 or IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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